molecular formula C13H12Hg B14440022 (2-Methylphenyl)(phenyl)mercury CAS No. 78637-99-7

(2-Methylphenyl)(phenyl)mercury

Katalognummer: B14440022
CAS-Nummer: 78637-99-7
Molekulargewicht: 368.83 g/mol
InChI-Schlüssel: KUQUFWCJEIFDCB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Methylphenyl)(phenyl)mercury is an organomercury compound that consists of a mercury atom bonded to a 2-methylphenyl group and a phenyl group. Organomercury compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and industrial processes. The unique properties of this compound make it a valuable compound for various scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylphenyl)(phenyl)mercury typically involves the reaction of phenylmercuric chloride with 2-methylphenylmagnesium bromide (a Grignard reagent). The reaction is carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:

C6H5HgCl+C6H4(CH3)MgBrC6H5HgC6H4(CH3)+MgBrCl\text{C}_6\text{H}_5\text{HgCl} + \text{C}_6\text{H}_4(\text{CH}_3)\text{MgBr} \rightarrow \text{C}_6\text{H}_5\text{HgC}_6\text{H}_4(\text{CH}_3) + \text{MgBrCl} C6​H5​HgCl+C6​H4​(CH3​)MgBr→C6​H5​HgC6​H4​(CH3​)+MgBrCl

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and stringent quality control measures are essential to maintain consistency in industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Methylphenyl)(phenyl)mercury undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form mercury(II) compounds.

    Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.

    Substitution: The phenyl or 2-methylphenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like halides (Cl⁻, Br⁻) or organolithium reagents (RLi) are employed in substitution reactions.

Major Products Formed

    Oxidation: Mercury(II) chloride (HgCl₂) or other mercury(II) compounds.

    Reduction: Mercury(0) or organomercury compounds with lower oxidation states.

    Substitution: Various substituted organomercury compounds depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(2-Methylphenyl)(phenyl)mercury has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the formation of carbon-mercury bonds.

    Biology: Studied for its interactions with biological molecules and potential use in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of (2-Methylphenyl)(phenyl)mercury involves its ability to form strong bonds with sulfur-containing biomolecules, such as cysteine residues in proteins. This interaction can disrupt the function of enzymes and other proteins, leading to various biological effects. The compound can also interact with nucleophilic sites in organic molecules, facilitating various chemical transformations.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phenylmercuric acetate: Another organomercury compound with a phenyl group bonded to mercury.

    Methylmercury chloride: Contains a methyl group bonded to mercury and is known for its toxicity.

    Ethylmercury chloride: Similar to methylmercury but with an ethyl group.

Uniqueness

(2-Methylphenyl)(phenyl)mercury is unique due to the presence of both a phenyl and a 2-methylphenyl group bonded to mercury. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications that other organomercury compounds may not be suitable for.

Eigenschaften

CAS-Nummer

78637-99-7

Molekularformel

C13H12Hg

Molekulargewicht

368.83 g/mol

IUPAC-Name

(2-methylphenyl)-phenylmercury

InChI

InChI=1S/C7H7.C6H5.Hg/c1-7-5-3-2-4-6-7;1-2-4-6-5-3-1;/h2-5H,1H3;1-5H;

InChI-Schlüssel

KUQUFWCJEIFDCB-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1[Hg]C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.